Cas no 1223394-47-5 (2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1223394-47-5x500.png)
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1223394-47-5
- EN300-26583403
- 2-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-4-carboxamide
- Z147137344
- AKOS033371015
- 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide
-
- インチ: 1S/C16H17ClN2OS/c1-11-3-4-14(9-12(11)2)21-8-7-19-16(20)13-5-6-18-15(17)10-13/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
- InChIKey: PMNOYQCMWBXAEY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)C(NCCSC1C=CC(C)=C(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 320.0750120g/mol
- どういたいしつりょう: 320.0750120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583403-0.05g |
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide |
1223394-47-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamideに関する追加情報
Introduction to CAS No. 1223394-47-5: 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide
The compound CAS No. 1223394-47-5, also known as 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which have been extensively studied due to their diverse biological activities and synthetic versatility. The structure of this molecule incorporates a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position. Additionally, the molecule features a sulfanyl group attached to a dimethylphenyl moiety, which introduces unique electronic and steric properties.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the sulfanyl group in this compound suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Furthermore, the dimethylphenyl substituent may enhance the molecule's lipophilicity, improving its bioavailability and pharmacokinetic profile.
One of the key aspects of this compound is its synthetic methodology. Researchers have employed various strategies to synthesize similar pyridine derivatives, including nucleophilic aromatic substitution and coupling reactions. The synthesis of this compound likely involves a multi-step process, starting with the preparation of the pyridine ring followed by functionalization with the chlorine and carboxamide groups. The introduction of the sulfanyl group would require careful control over reaction conditions to ensure selective substitution.
In terms of applications, this compound has shown promise in preliminary in vitro studies as a potential inhibitor of certain enzymes involved in inflammatory pathways. Its ability to modulate these pathways could make it a candidate for anti-inflammatory drug development. Additionally, the compound's structural features suggest it may have antimicrobial properties, which could be explored in future studies.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Recent advancements in green chemistry have emphasized the importance of designing molecules with biodegradable properties to minimize ecological harm. While specific data on this compound's environmental fate are not yet available, its structure suggests that it may undergo hydrolysis under certain conditions.
In conclusion, CAS No. 1223394-47-5 represents a valuable addition to the library of pyridine derivatives with potential applications in pharmaceuticals and beyond. Continued research into its synthesis, biological activity, and environmental impact will be essential for unlocking its full potential.
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